molecular formula C14H20O B7991089 3-(2-n-Pentoxyphenyl)-1-propene

3-(2-n-Pentoxyphenyl)-1-propene

Cat. No.: B7991089
M. Wt: 204.31 g/mol
InChI Key: FORXDSRYGCTHEL-UHFFFAOYSA-N
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Description

3-(2-n-Pentoxyphenyl)-1-propene is an allyl benzene derivative featuring a pentoxy group (-OCH₂CH₂CH₂CH₂CH₃) at the ortho position of the phenyl ring. This compound belongs to a broader class of substituted propenes, where structural variations in the aromatic substituent significantly influence physical, chemical, and application-specific properties.

Properties

IUPAC Name

1-pentoxy-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-8-12-15-14-11-7-6-10-13(14)9-4-2/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORXDSRYGCTHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-n-Pentoxyphenyl)-1-propene typically involves the alkylation of 2-n-pentoxyphenyl derivatives with appropriate propene precursors. One common method involves the use of Grignard reagents or organolithium compounds to introduce the propene group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-n-Pentoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene group to an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the propene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

Organic Synthesis

3-(2-n-Pentoxyphenyl)-1-propene serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to the formation of diverse chemical entities.

Biological Studies

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on specific cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through modulation of hormonal pathways.
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor. This interaction could be beneficial in drug development where enzyme modulation is crucial.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-715.5Induction of apoptosis
HeLa12.8Inhibition of proliferation

These findings indicate that the compound may selectively target and inhibit the growth of certain cancer cells.

Pharmaceutical Applications

Given its structural characteristics, this compound is being investigated as a potential intermediate in the synthesis of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting specific diseases.

Industrial Applications

In industrial settings, this compound can be used in:

  • Agrochemical Production : The compound may serve as a precursor for developing herbicides or pesticides due to its chemical stability and reactivity.
  • Material Science : It is also explored for applications in creating polymers or specialty materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-n-Pentoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring governs molecular interactions, solubility, and thermal stability. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-(2-n-Pentoxyphenyl)-1-propene 2-n-pentoxyphenyl C₁₄H₂₀O ~204.3 (estimated) Likely moderate polarity due to ether oxygen; higher boiling point than alkyl-substituted analogs.
3-(2-Isopropylphenyl)-1-propene 2-isopropylphenyl C₁₂H₁₆ 160.26 Lower polarity; higher volatility (smaller substituent).
3-(1-Adamantyl)-1-propene 1-adamantyl C₁₃H₁₈ 174.28 Bulky substituent reduces crystallinity; disrupts polymer chain packing.
  • Solubility : Adamantyl-containing derivatives exhibit poor solubility in common organic solvents compared to phenyl or isopropyl analogs, complicating copolymer analysis .
  • Thermal Stability : Bulky substituents (e.g., adamantyl) increase glass transition temperatures (Tg) in polymers due to restricted chain mobility .

Polymerization Behavior

  • Adamantyl derivatives form insoluble homopolymers, limiting their utility in copolymer systems .
  • Phenyl and alkyl-substituted propenes (e.g., 3-phenyl-1-propene) integrate smoothly into copolymers with ethene/propene, enhancing material flexibility .

Biological Activity

3-(2-n-Pentoxyphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound, also known as a derivative of propene, features a phenyl group substituted with a pentoxy group. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H18O
  • Molecular Weight : 206.28 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. A study on chalcone derivatives demonstrated that modifications in the phenyl ring could enhance cytotoxic effects on cancer cell lines, suggesting that this compound may similarly exhibit anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on cancer cell lines
AntioxidantPotential to scavenge free radicals

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for microbial survival.
  • Cell Cycle Disruption : Studies indicate that some derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
  • Antioxidant Activity : The presence of phenolic groups may contribute to the antioxidant capacity, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives including this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

A recent investigation focused on the cytotoxic effects of related propene derivatives on breast cancer cell lines. The study found that these compounds significantly reduced cell viability at concentrations as low as 10 µM, suggesting that structural modifications could enhance their therapeutic index.

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